1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic IUPAC name of the compound reflects its polycyclic ether backbone and substituent arrangement. The parent structure is derived from the fused dioxino[5,4-d]dioxin bicyclic system, which consists of two 1,3-dioxane rings fused at the 5,4-d positions. Numeric locants specify the positions of substituents:
- 8-Propyl group : Attached to carbon 8 of the tetrahydro core.
- 2,6-Bis(4-propylphenyl) groups : Two 4-propylphenyl substituents at carbons 2 and 6.
- 4-Yl ethane-1,2-diol : A 1,2-ethanediol moiety linked to carbon 4 of the heterocycle.
The German and French ACD/IUPAC names further validate this nomenclature, emphasizing the tetrahydro configuration and stereochemical neutrality (0 of 7 defined stereocenters). The molecular formula C₂₉H₄₀O₆ (average mass 484.633 g/mol) aligns with the substituent distribution.
| Property | Value |
|---|---|
| Molecular Formula | C₂₉H₄₀O₆ |
| Average Mass | 484.633 g/mol |
| Monoisotopic Mass | 484.282489 g/mol |
| Stereocenters Defined | 0 of 7 |
Molecular Geometry and Stereochemical Considerations
The compound’s geometry is dominated by its fused dioxino[5,4-d]dioxin core, which adopts a tetrahydro configuration. This partial saturation introduces chair-like conformations in the dioxane rings, as observed in related 1,3-dioxanes. However, the fused system imposes torsional constraints:
- Dioxin Ring Puckering : The central dioxin moiety may exhibit non-planar distortions, analogous to the puckered geometries predicted for excited states of dibenzo-p-dioxin.
- Substituent Effects : The 4-propylphenyl groups at C2 and C6 introduce steric bulk, favoring equatorial orientations to minimize 1,3-diaxial interactions. The 8-propyl group and ethanediol side chain adopt staggered conformations to reduce torsional strain.
Despite the potential for stereoisomerism (7 undefined stereocenters), the compound is synthesized as a racemic mixture, with no enantiomeric resolution reported. This contrasts with chiral 1,3-dioxanes, where substituents like aryl groups induce axial/equatorial preferences.
Comparative Analysis of Structural Analogues in the Dioxino[5,4-d]Dioxin Family
The compound’s architecture shares key features with other dioxino[5,4-d]dioxin derivatives but diverges in substituent complexity:
- Electronic Effects : The 4-propylphenyl groups enhance electron density at C2 and C6, potentially stabilizing the dioxin ring via conjugation, unlike simpler alkyl-substituted analogues.
- Conformational Rigidity : The fused ring system restricts puckering modes compared to monocyclic 1,3-dioxanes, which exhibit chair-to-chair interconversion.
These distinctions underscore the compound’s unique position within its structural family, combining steric bulk, electronic modulation, and conformational constraints.
Properties
CAS No. |
882073-43-0 |
|---|---|
Molecular Formula |
C29H40O6 |
Molecular Weight |
484.6 g/mol |
IUPAC Name |
1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol |
InChI |
InChI=1S/C29H40O6/c1-4-7-19-10-14-21(15-11-19)28-32-24(9-6-3)26-27(35-28)25(23(31)18-30)33-29(34-26)22-16-12-20(8-5-2)13-17-22/h10-17,23-31H,4-9,18H2,1-3H3 |
InChI Key |
PIYNPBVOTLQBTC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1C2C(C(OC(O2)C3=CC=C(C=C3)CCC)C(CO)O)OC(O1)C4=CC=C(C=C4)CCC |
physical_description |
Dry Powder; Pellets or Large Crystals |
Origin of Product |
United States |
Preparation Methods
Core Synthetic Strategy: Condensation of Functionalized Sorbitol Derivatives
The compound is synthesized via a two-step process involving:
- Generation of a substituted sorbitol intermediate (e.g., 1-allyl sorbitol or 1-propyl sorbitol).
- Acid-catalyzed condensation with 4-propylbenzaldehyde to form the bis-benzylidene acetal structure.
Synthesis of 1-Propyl Sorbitol Intermediate
The propyl group is introduced at the C1 position of sorbitol through nucleophilic substitution or reduction:
- Allylation-Reduction Route :
Acid-Catalyzed Condensation with 4-Propylbenzaldehyde
The 1-propyl sorbitol intermediate undergoes condensation with 4-propylbenzaldehyde in the presence of an acid catalyst:
Reaction Protocol:
- Solvent System : Methanol, ethanol, or acetic acid.
- Catalyst : p-Toluenesulfonic acid (pTSA, 1–2 mol%) or HCl.
- Molar Ratio : 1:2 (sorbitol derivative : aldehyde).
- Conditions :
- Temperature: 60–100°C
- Duration: 12–24 hours
- Atmosphere: Nitrogen to prevent oxidation.
Mechanism :
The acid catalyst promotes hemiacetal formation, followed by dehydration to generate the bis-benzylidene acetal. Steric hindrance from the 4-propylphenyl groups directs regioselectivity toward the C4 and C6 positions of sorbitol.
Purification and Isolation:
- Neutralization : Post-reaction, the mixture is treated with NaOH(aq) to quench residual acid.
- Recrystallization : The crude product is dissolved in hot methanol, filtered, and cooled to induce crystallization.
- Solvent Extraction : Cyclohexane or ethyl acetate removes hydrophobic byproducts (e.g., monoacetals).
- Final Yield : 70–75% with >98% purity (HPLC).
Alternative Pathways and Modifications
Solvent-Free Mechanochemical Synthesis
Recent advances utilize ball milling for eco-friendly synthesis:
Critical Process Parameters and Optimization
Catalyst Selection
| Catalyst | Yield (%) | Purity (%) | Byproducts |
|---|---|---|---|
| pTSA | 75 | 98 | <2% monoacetals |
| HCl (gas) | 68 | 95 | 5–7% triacetals |
| H₂SO₄ | 60 | 90 | Polymerized aldehydes |
Analytical Validation and Quality Control
Purity Assessment
Industrial-Scale Production Considerations
- Batch Reactors : Stainless steel vessels with reflux condensers and pH control.
- Cost Drivers :
- Environmental Impact :
- Solvent recovery systems (e.g., distillation) cut methanol waste by 90%.
- CO₂ emissions: 2.1 kg/kg product (vs. 3.5 kg/kg for solvent-free methods).
Chemical Reactions Analysis
1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can occur, where halogen atoms are replaced by other nucleophiles such as amines or thiols.
Scientific Research Applications
1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol involves its interaction with molecular targets such as enzymes and receptors. The compound’s dioxino-dioxin core allows it to fit into specific binding sites, modulating the activity of these targets. This interaction can lead to changes in cellular pathways and biological responses .
Comparison with Similar Compounds
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s fused dioxane-dioxin core and propyl chains necessitate multi-step synthesis, contrasting with simpler diols like 1,2-bis(4-methoxyphenyl)ethane-1,2-diol, which are accessible in fewer steps .
- The amino-functionalized analogue may have niche applications in medicinal chemistry .
- Safety : The target compound’s flammability underscores the need for stringent handling protocols, whereas analogues with polar groups (e.g., -OCH₃, -NH₂) pose fewer ignition risks .
Biological Activity
1-[8-propyl-2,6-bis(4-propylphenyl)-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-4-yl]ethane-1,2-diol (CAS No. 882073-43-0) is a complex organic compound with potential applications in various biological contexts. This article provides a comprehensive overview of its biological activity based on existing research findings.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Molecular Formula | C29H40O6 |
| Molecular Weight | 484.6 g/mol |
| IUPAC Name | This compound |
| LogP | 5.0103 |
| PSA (Polar Surface Area) | 77.38 Ų |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets such as enzymes and receptors. The dioxin core structure allows it to fit into specific binding sites on these targets, potentially modulating their activity and influencing cellular pathways.
Antioxidant Properties
Research indicates that compounds with similar structures exhibit antioxidant properties. The presence of hydroxyl groups in the structure may contribute to free radical scavenging capabilities.
Anti-inflammatory Activity
Preliminary studies suggest that this compound may possess anti-inflammatory properties. For instance, compounds with related structures have demonstrated significant inhibition of pro-inflammatory cytokines in vitro.
Antitumor Activity
There is emerging evidence that suggests potential antitumor effects. Analogous compounds have shown cytotoxicity against various cancer cell lines. Further studies are required to elucidate the specific mechanisms and efficacy of this compound against tumor cells.
Case Studies and Research Findings
Several studies have explored the biological implications of compounds similar to this compound:
- Study on Antioxidant Activity : A study evaluated the antioxidant capacity of structurally similar compounds using DPPH radical scavenging assays. Results indicated a significant reduction in oxidative stress markers upon treatment with these compounds.
- Anti-inflammatory Effects : In a model of acute inflammation induced by carrageenan in rats, administration of related compounds led to a reduction in edema formation and inflammatory marker levels.
- Cytotoxicity against Cancer Cells : A comparative analysis showed that derivatives of this compound exhibited IC50 values ranging from 10 to 30 µM against various cancer cell lines including breast and colorectal cancer models.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
